molecular formula C10H19N B1467059 4-(2-Cyclopropylethyl)piperidine CAS No. 1248397-91-2

4-(2-Cyclopropylethyl)piperidine

Cat. No.: B1467059
CAS No.: 1248397-91-2
M. Wt: 153.26 g/mol
InChI Key: SFIFYSUAFPMTOZ-UHFFFAOYSA-N
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Description

4-(2-Cyclopropylethyl)piperidine is a specialized organic building block with the molecular formula C10H19N and a molecular weight of 153.26 g/mol . Its structure incorporates a piperidine ring—a six-membered heterocycle with one nitrogen atom—which is a fundamental scaffold in medicinal chemistry and is present in more than twenty classes of pharmaceuticals . The compound is identified by the CAS Number 1250632-41-7 and can be represented by the SMILES notation C1CNC(CC1)CCC2CC2 . Piperidine derivatives are crucial synthetic fragments for designing new drugs and play a significant role in the pharmaceutical industry . As such, this compound serves as a valuable intermediate for researchers developing novel bioactive molecules, particularly in the synthesis of potential pharmaceuticals and other fine chemicals. The product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(2-cyclopropylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-9(1)3-4-10-5-7-11-8-6-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIFYSUAFPMTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine at the 4-Position

One of the principal methods involves the nucleophilic substitution reaction where the piperidine nitrogen or carbon at the 4-position is alkylated with a 2-cyclopropylethyl halide or equivalent electrophile.

  • Reaction Conditions: Typically performed under basic conditions or in the presence of a Lewis acid catalyst to enhance selectivity and yield.
  • Temperature Control: Low temperature reactions have been reported to improve reaction rates and yields by minimizing side reactions.

Ring Expansion from Pyrrolidine Derivatives

According to a landmark patent (US4081450A), 1,3,4-trisubstituted piperidines can be synthesized via a multi-step process starting from 2,3-disubstituted-3-aryl-1-pyrrolines:

This approach allows the introduction of various substituents, including cycloalkylalkyl groups like cyclopropylethyl, at the 4-position of the piperidine ring.

Step Reaction Type Key Reagents/Conditions Outcome
1 Alkylation Alkylating agent, base or Lewis acid Pyrrolinium salt formation
2 Diazomethane reaction Diazomethane, mild conditions Bicyclic pyrrolidinium salt
3 Thermal ring expansion Heat (specific temperature) Tetrahydropyridinium salt
4 Neutralization and reduction Reducing agent (e.g., hydrogenation) 1,3,4-Trisubstituted piperidine

Comparative Analysis of Preparation Methods

Preparation Method Reaction Conditions Yield Efficiency Reaction Time Applicability to this compound
Direct Alkylation of Piperidine Base or Lewis acid, low temp Moderate to high Hours to days High, with suitable alkyl halides
Ring Expansion from Pyrrolinium Salts Multi-step, thermal treatment High Several steps, days High, versatile for various substituents
Lewis Acid Catalyzed O-Alkylation Low temperature, Lewis acid Improved over base Shortened (1-2 days) Potentially applicable with method optimization

Research Findings and Notes

  • The ring expansion method described in patent US4081450A is a robust and versatile approach to synthesize 4-substituted piperidines, including those with cyclopropylethyl groups. The multi-step process allows structural diversity and high yields after reduction steps.
  • Low-temperature Lewis acid catalysis offers an efficient alternative to traditional high-temperature base-catalyzed alkylations, improving both yield and reaction time, which is critical in industrial applications.
  • The choice of alkylating agent, reaction temperature, and catalyst system are key parameters influencing the success of the synthesis.
  • No direct preparation method exclusively for this compound was found in the surveyed literature; however, the described methods are adaptable for its synthesis.

Summary Table of Key Preparation Parameters

Parameter Description/Value
Core Starting Material Piperidine or substituted pyrrolines
Alkylating Agent 2-Cyclopropylethyl halide or equivalent
Catalysts Lewis acids (e.g., BF3·OEt2), bases
Temperature Range Low temperature (0 to 25 °C) preferred
Reaction Time Hours to 2 days depending on method
Yield Range 60% to 90% depending on method and scale
Purification Standard chromatographic or crystallization

Chemical Reactions Analysis

Types of Reactions: 4-(2-Cyclopropylethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

4-(2-Cyclopropylethyl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropylethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, it can inhibit or activate enzymes involved in metabolic processes .

Comparison with Similar Compounds

Key Structural Features

Piperidine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of 4-(2-Cyclopropylethyl)piperidine and analogous compounds:

Physicochemical Properties

Hypothetical properties of this compound, inferred from analogs:

  • Lipophilicity (logP) : Cyclopropylethyl’s aliphatic nature likely increases logP compared to polar substituents (e.g., morpholine in CID2992168) but reduces it relative to aromatic groups (e.g., fluorophenyl) .
  • Solubility : Smaller substituents like cyclopropylethyl may improve aqueous solubility compared to bulky groups (e.g., cyclohexylmethyl in ) .
  • Bioavailability : Piperidine’s rigidity and moderate logP suggest favorable GI absorption, similar to Ethyl 2-(piperidin-4-yl)acetate (), which has a bioavailability score of 0.55 .

Biological Activity

4-(2-Cyclopropylethyl)piperidine is a piperidine derivative characterized by a cyclopropyl group attached to the ethyl side chain at the fourth position of the piperidine ring. This compound is significant in medicinal chemistry due to its diverse biological activities and interactions with various biomolecules.

This compound has been shown to interact with several enzymes and proteins, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction suggests potential implications for pharmacokinetics and drug-drug interactions.

Cellular Effects

The compound influences cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. Notably, it affects the expression of genes involved in oxidative stress responses and inflammation, indicating its potential role in therapeutic applications related to these conditions.

This compound exerts its biological effects through various mechanisms:

  • Enzyme Interaction : It can bind to specific enzymes, leading to their activation or inhibition. For example, it has been noted to inhibit cholinesterase receptors by binding to their active sites.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Pharmacological Activities

The biological activity of this compound encompasses several pharmacological effects:

  • Anti-inflammatory Properties : Studies indicate that low doses may exhibit therapeutic effects such as anti-inflammatory actions.
  • Neuroprotective Effects : The compound has been observed to provide neuroprotection in various experimental models, suggesting its potential use in neurodegenerative diseases.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage levels. Low doses are associated with beneficial effects, while higher doses may lead to toxicity or adverse reactions. This variability underscores the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. Understanding these metabolic pathways is crucial for predicting pharmacokinetics and potential interactions with other drugs.

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective properties, this compound was administered to rodent models subjected to oxidative stress. The results demonstrated a significant reduction in neuronal apoptosis and inflammation markers compared to control groups, highlighting its potential as a neuroprotective agent.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound in a model of induced arthritis. The administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved joint function, suggesting its therapeutic potential for inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
PiperidineSix-membered ringWidely used in medicinal chemistry
4-(2-Cyclopropylmethyl)piperidineSimilar piperidineRelated but distinct biological profile
4-(2-Cyclopropylethyl)pyridinePyridine derivativeDifferent pharmacological properties

The unique cyclopropylethyl group in this compound imparts distinct steric and electronic properties compared to other derivatives, influencing its reactivity and binding affinity.

Q & A

Q. Key Parameters for Optimization

VariableRange TestedOptimal Condition
SolventDCM, THF, EtOHDCM (polar aprotic)
Temperature0°C to 60°C25°C (room temp)
Reaction Time2–24 hours12 hours

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing novel piperidine derivatives?

Advanced Research Question
Answer:
Contradictions arise from impurities, solvent artifacts, or conformational isomerism. Methodological steps include:

Cross-Validation : Compare experimental NMR/IR with databases like NIST Chemistry WebBook (e.g., 4-Phenylpiperidine data ).

Computational Modeling : Use software (e.g., Gaussian, ADF) to simulate spectra and identify discrepancies .

Isolation Techniques : Re-purify via recrystallization or HPLC to eliminate impurities causing split peaks .

Dynamic NMR : Analyze temperature-dependent spectra to detect rotamers or ring-flipping in piperidine derivatives .

What advanced computational methods are recommended to predict the pharmacological activity of this compound derivatives?

Advanced Research Question
Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., serotonin or dopamine receptors common in piperidine-based drugs ).

QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (ΔG) .

Q. Example QSAR Parameters

DescriptorRole in Activity
LogPLipophilicity for blood-brain barrier penetration
PSAPredicts absorption and bioavailability
Rotatable BondsInfluences conformational flexibility

How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound analogs?

Advanced Research Question
Answer:

Analog Synthesis : Prepare derivatives with varied substituents (e.g., cyclopropyl, ethyl, or aryl groups) .

Factorial Design : Use a 3×3 matrix to test substituent position, size, and electronic effects .

Biological Assays : Test analogs against target enzymes/receptors (e.g., acetylcholinesterase for Alzheimer’s research ).

Q. Experimental Design Template

GroupTreatment (Substituent)Biological Assay
1CyclopropylIC50 measurement
2EthylBinding affinity (Kd)
3Control (unmodified)Baseline activity

What safety protocols are critical when handling this compound derivatives in laboratory settings?

Basic Research Question
Answer:

PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards ).

Ventilation : Use fume hoods for synthesis to avoid inhalation (H335 risk ).

Spill Management : Neutralize acids/bases with appropriate absorbents (e.g., sodium bicarbonate for acid spills ).

Waste Disposal : Segregate halogenated waste (e.g., DCM) from aqueous solutions .

How can discrepancies in reported biological activity data for piperidine derivatives be systematically analyzed?

Advanced Research Question
Answer:

Meta-Analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies to identify trends .

Statistical Testing : Apply ANOVA or Tukey’s HSD to compare IC50 values across studies .

Experimental Replication : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C ).

Q. Common Sources of Discrepancies

FactorImpact
Assay VariabilityCell line/pH differences alter results
Purity<95% purity skews dose-response curves
SolventDMSO >1% causes cytotoxicity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Cyclopropylethyl)piperidine
Reactant of Route 2
4-(2-Cyclopropylethyl)piperidine

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